molecular formula C9H10N4 B13177657 N-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine

N-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13177657
M. Wt: 174.20 g/mol
InChI Key: GCXHJAVYNPPWNZ-UHFFFAOYSA-N
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Description

N-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine (CAS 1350479-38-7) is a high-value pyrazole derivative with a molecular formula of C9H10N4 and a molecular weight of 174.20 g/mol . This chemical serves as a crucial building block in medicinal chemistry and pharmaceutical research, particularly in the development of novel antithrombotic therapies. Scientific literature highlights that acylated 1H-pyrazol-5-amine-based compounds, sharing this core scaffold, exhibit a potent and selective serine-trapping mechanism of action against thrombin , a key enzyme in the blood coagulation cascade . These covalent thrombin inhibitors have been identified as promising candidates for safer anticoagulants that may minimize bleeding risks, a common side effect of traditional therapies . As a versatile chemical intermediate, this compound is strictly for research applications including the synthesis of advanced biologically active molecules, enzyme inhibition studies, and as a precursor for further chemical functionalization. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

N-methyl-5-pyridin-2-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C9H10N4/c1-10-9-6-8(12-13-9)7-4-2-3-5-11-7/h2-6H,1H3,(H2,10,12,13)

InChI Key

GCXHJAVYNPPWNZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NNC(=C1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Pyrazole Core Construction

The pyrazole ring is commonly synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds or their equivalents. The 3-aminopyrazole derivatives are often prepared by condensation of β-ketonitriles with hydrazines, which is a versatile and efficient approach for 5-aminopyrazoles synthesis.

Introduction of the N-Methyl Group

N-Methylation of pyrazoles can be achieved by starting with N-methylhydrazines or by post-synthetic methylation of pyrazole nitrogen. Direct use of N-methylhydrazine in condensation reactions with β-ketonitriles or related precursors is a straightforward way to obtain N-methyl-substituted pyrazoles.

Installation of the 5-(Pyridin-2-yl) Substituent

The attachment of the pyridin-2-yl group at the 5-position of the pyrazole ring can be accomplished by:

  • Using β-diketones or β-ketonitriles bearing the pyridin-2-yl substituent.
  • Cross-coupling reactions (e.g., Suzuki coupling) on halogenated pyrazole intermediates with pyridin-2-yl boronic acids or equivalents.

Specific Preparation Methods and Reaction Conditions

Direct Preparation from Primary Amines and β-Dicarbonyl Compounds

A recent method reported involves the direct synthesis of N-substituted pyrazoles from primary amines and 1,3-dicarbonyl compounds under mild conditions without inorganic reagents. This method can be adapted to N-methyl substitution by using N-methylamine derivatives or N-methylhydrazine as the amine component.

Example Reaction Conditions:

Reagents Conditions Yield (%) Notes
N-methylhydrazine + β-ketonitrile (pyridin-2-yl substituted) DMF, 85 °C, 1.5 h ~46% Mild, no inorganic reagents, chromatography purification

Stepwise Synthesis via Halogenated Intermediates

An alternative approach involves synthesizing 5-bromo-1-methyl-1H-pyrazol-3-amine as an intermediate, which can then be subjected to cross-coupling with pyridin-2-yl boronic acid to install the pyridin-2-yl substituent.

Key Points:

  • Starting from diethyl butynedioate or 1-methyl-1H-pyrazol-3-amine.
  • Use of n-butyl lithium and cyanogen bromide in tetrahydrofuran at low temperature to introduce bromine at the 5-position.
  • Subsequent reaction with hydroxylamine hydrochloride to form the 3-amine.
  • This method avoids highly toxic reagents and harsh conditions by optimizing the synthetic route.

Suzuki Cross-Coupling for Pyridin-2-yl Substitution

Halogenated pyrazole intermediates (e.g., 5-bromo-N-methyl-1H-pyrazol-3-amine) can undergo Suzuki cross-coupling with pyridin-2-yl boronic acid under palladium catalysis to yield the target compound.

Catalyst Base Solvent Temperature Time Yield (%) Notes
Pd(PPh3)4 or Pd(dppf) K2CO3 or Na2CO3 Dioxane/H2O 80-100 °C 6-12 h 50-75% Standard Suzuki conditions

Characterization Data Supporting the Preparation

Typical characterization data for this compound or closely related compounds include:

Technique Data Example Interpretation
^1H NMR (500 MHz, CDCl3) δ 7.5–8.5 (aromatic H), 3.8 (s, N-CH3), 5.5 (s, NH2) Aromatic protons from pyridine and pyrazole; methyl on N; amino group signals
^13C NMR Signals consistent with pyrazole and pyridine carbons Confirms substitution pattern
IR (ATR) Bands at ~3300 cm^-1 (NH2 stretch), 1600 cm^-1 (aromatic C=C) Functional groups present
HRMS (ESI) Molecular ion peak matching calculated m/z for C10H12N5 Confirms molecular formula

Summary Table of Preparation Routes

Method Key Reagents Conditions Advantages Limitations
Direct condensation with N-methylhydrazine N-methylhydrazine + β-ketonitrile (pyridin-2-yl substituted) DMF, 85 °C, 1.5 h Mild, no toxic reagents Moderate yields (~46%)
Halogenated intermediate route 5-bromo-1-methyl-1H-pyrazol-3-amine + pyridin-2-yl boronic acid Pd catalyst, base, 80-100 °C, 6-12 h High selectivity, modular Multi-step, requires handling of sensitive reagents
Suzuki cross-coupling 5-bromo-pyrazole + pyridin-2-yl boronic acid Pd catalyst, aqueous base, heat Well-established, good yields Requires halogenated intermediate

Exhaustive Research Findings and Notes

  • The direct method using primary amines or hydrazines is gaining popularity due to operational simplicity and environmentally benign conditions.
  • The halogenated intermediate method, although more complex, allows for late-stage diversification and is suitable for library synthesis in medicinal chemistry.
  • Suzuki cross-coupling is a robust method to install the pyridin-2-yl group with good functional group tolerance.
  • Characterization data from literature confirm the structural integrity of the synthesized compounds and validate the synthetic routes.
  • Avoidance of toxic reagents like cyanogen bromide and harsh conditions is a current trend in optimizing synthetic routes for safety and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated forms .

Scientific Research Applications

N-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Molecular Properties

The table below compares N-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine with structurally related pyrazol-3-amine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notable Properties/Applications References
This compound C₉H₁₀N₄ 174.20 Pyridin-2-yl, N-methyl 1350479-38-7 Versatile scaffold for drug design
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₁H₁₅N₅ 217.27 (ESIMS: [M+H]⁺ 203) Pyridin-3-yl, N-ethyl Not specified Tested in lead optimization studies
5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine C₁₀H₁₀F₃N₅ 257.22 Pyridin-2-yl with CF₃, N-methyl 1427523-25-8 Enhanced lipophilicity for membrane penetration
5-(Pyridin-2-yl)-1H-pyrazol-4-amine C₈H₈N₄ 160.18 Pyridin-2-yl, amine at 4-position 896467-81-5 Positional isomer; potential kinase inhibitor
4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine C₉H₅ClF₃N₄ 267.61 Pyridin-2-yl with CF₃, Cl at 4-position 1431966-30-1 Improved bioactivity but higher toxicity risk
Key Observations:
  • Pyridine Position : Substitution at pyridin-2-yl (vs. pyridin-3-yl) enhances electronic interactions due to the nitrogen's proximity, influencing binding affinity in biological targets .
  • Positional Isomerism : Moving the amine group from the 3- to 4-position (as in 5-(Pyridin-2-yl)-1H-pyrazol-4-amine) alters hydrogen-bonding capacity and solubility .

Pharmacological and Physicochemical Profiles

  • Solubility : The N-methyl group in the target compound improves aqueous solubility compared to N-ethyl or CF₃-substituted analogs .
  • Bioactivity : Pyridin-2-yl derivatives generally show higher antimicrobial and kinase-inhibitory activity than pyridin-3-yl variants, attributed to optimized π-stacking .
  • Toxicity : Chlorinated analogs (e.g., 4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine) exhibit increased cytotoxicity, limiting therapeutic utility .

Biological Activity

N-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrazole precursors. For instance, one method involves the use of N-methylpyrazole and pyridine-2-carboxaldehyde under acidic conditions to yield the target compound.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. For example, a study demonstrated that certain pyrazole compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. The IC50 values for these compounds ranged from 0.08 to 12.07 mM, indicating significant potency against cancer cell lines such as A549 and MCF-7 .

CompoundIC50 (µM)Mechanism of Action
This compound0.283Tubulin polymerization inhibition

2. Anti-inflammatory Effects

This compound has also shown anti-inflammatory properties by inhibiting TNF-alpha release in LPS-stimulated cells. In vivo studies demonstrated that this compound significantly reduced inflammation in murine models, comparable to established anti-inflammatory drugs like indomethacin .

3. Antioxidant Activity

The antioxidant capacity of pyrazole derivatives has been evaluated using various assays, including the ABTS radical scavenging test. Compounds similar to this compound exhibited high radical-binding activity, suggesting potential applications in oxidative stress-related diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1: Anticancer Efficacy
A recent study published in MDPI focused on a series of pyrazole derivatives, including N-methyl variants. These compounds were tested against multiple cancer cell lines, revealing that those with a pyridine substitution exhibited enhanced anticancer activity due to their ability to interact with key cellular targets involved in proliferation and apoptosis .

Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory mechanism was elucidated through ELISA assays that measured TNF-alpha levels in treated mice. The results confirmed that N-methyl derivatives significantly inhibited TNF-alpha release, demonstrating their potential as therapeutic agents for autoimmune conditions .

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